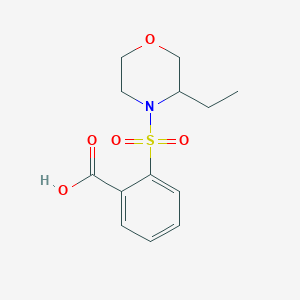![molecular formula C16H15NO3 B7556854 N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide, also known as GW 501516, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in increased endurance and improved insulin sensitivity.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase endurance in animal models, which may be due to its ability to increase fatty acid oxidation and energy metabolism. It has also been found to reduce inflammation and improve insulin sensitivity, making it a promising candidate for the treatment of diabetes and cardiovascular disease. Additionally, it has been found to have anti-cancer properties, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide in lab experiments is its ability to increase endurance and improve insulin sensitivity. This makes it a useful tool for studying the effects of exercise and metabolic disorders. However, one limitation of using this compound is its potential to cause cancer in animal models. This makes it important to use caution when conducting research with this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide. One area of interest is its potential use in the treatment of diabetes and cardiovascular disease. Studies have shown that this compound can improve insulin sensitivity and reduce inflammation, making it a promising candidate for these conditions. Another area of interest is its anti-cancer properties, which may be due to its ability to inhibit cell proliferation and induce apoptosis. Further research is needed in this area to fully understand the potential of this compound as a cancer treatment. Additionally, more research is needed to understand the long-term effects of this compound on the body and to develop safer and more effective analogs.
Synthesemethoden
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide involves the reaction of 4-(2-methoxyphenoxy)-N-phenylbutanamide with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported in various scientific literature and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been found to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving insulin sensitivity. These effects make it a promising candidate for the treatment of various diseases, including diabetes, cardiovascular disease, and cancer.
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-3-16(18)17-12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-2/h3-11H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKOABAEAFVFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)







